11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Catalog No.
S6812630
CAS No.
1040701-16-3
M.F
C28H26N2O5
M. Wt
470.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chrome...

CAS Number

1040701-16-3

Product Name

11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

IUPAC Name

11-[[7-hydroxy-3-(2-methoxyphenyl)-4-oxochromen-8-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C28H26N2O5/c1-34-25-7-3-2-5-19(25)22-16-35-28-20(27(22)33)9-10-24(31)21(28)15-29-12-17-11-18(14-29)23-6-4-8-26(32)30(23)13-17/h2-10,16-18,31H,11-15H2,1H3

InChI Key

PXOCXEJSQLPICL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CC5CC(C4)C6=CC=CC(=O)N6C5)O

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CC5CC(C4)C6=CC=CC(=O)N6C5)O

The exact mass of the compound 11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is 470.18417193 g/mol and the complexity rating of the compound is 957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has the molecular formula C28H26N2O5C_{28}H_{26}N_{2}O_{5} and a molecular weight of approximately 470.5 g/mol. This compound is characterized by a complex structure that includes a chromenone core, which is a common scaffold in various bioactive compounds. The presence of multiple functional groups, including hydroxyl and methoxy groups, contributes to its potential biological activity and reactivity in

There is no current information available on the mechanism of action of this compound.

Without specific research on this molecule, it's impossible to determine its safety profile regarding toxicity, flammability, or reactivity.

Future Research Directions

  • Synthesis and characterization of the molecule to confirm its structure and properties.
  • Investigation of potential biological activities using relevant assays and models.
  • Computational modeling to predict its interactions with other molecules and potential drug targets.
Typical of its functional groups. For instance:

  • Mannich Reaction: This reaction can be utilized to modify the compound's structure further by introducing amine functionalities.
  • Nitration: The presence of electron-rich aromatic rings allows for electrophilic substitution reactions, such as nitration, which can introduce nitro groups into the structure.
  • Hydrogen Bonding: The hydroxyl groups can engage in hydrogen bonding, influencing the compound's solubility and interaction with biological targets.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies suggest that compounds similar to 11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one exhibit various biological activities, including:

  • Antioxidant Properties: The chromenone structure is known for its ability to scavenge free radicals.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds with similar structures have been reported to reduce inflammation in cellular models.

Further pharmacological studies are needed to elucidate the specific biological effects of this compound.

The synthesis of 11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step procedures that may include:

  • Starting Materials: Utilizing readily available precursors such as chromenones and substituted phenols.
  • Reactions: Employing methods like the Mannich reaction or nitration to build the desired structure.
  • Purification: Techniques such as recrystallization or chromatography may be employed to isolate and purify the final product.

Specific protocols for synthesis would depend on the desired yield and purity requirements.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for drug development targeting cancer or inflammatory diseases.
  • Research: Used as a tool in biochemical assays due to its unique structural features.
  • Agriculture: Investigated for potential use as a natural pesticide or herbicide based on its biological activity.

Interaction studies are crucial for understanding how this compound interacts with biological systems:

  • Protein Binding Studies: Assess how well the compound binds to target proteins involved in disease pathways.
  • Cellular Uptake Studies: Investigate how effectively the compound enters cells and its subsequent effects on cellular function.
  • In Vivo Studies: Evaluate the pharmacokinetics and pharmacodynamics in animal models to determine efficacy and safety profiles.

Several compounds share structural similarities with 11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one:

Compound NameStructural FeaturesBiological Activity
7-HydroxyflavoneHydroxyflavone coreAntioxidant, anti-inflammatory
CalycosinMethoxy group on chromenoneEstrogenic activity
OnoninGlucoside derivativeAntioxidant properties

The uniqueness of 11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one lies in its specific combination of diazatricyclo structure and multiple functional groups that may enhance its biological interactions compared to these similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

470.18417193 g/mol

Monoisotopic Mass

470.18417193 g/mol

Heavy Atom Count

35

Dates

Last modified: 11-23-2023

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